Purity Level Comparison: Pharmaceutical Grade vs. Research Grade Specifications
Procurement of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate for Riociguat manufacturing demands a minimum purity of ≥98.0%, significantly exceeding the 95% specification typical of research-grade material . This higher purity standard is a direct requirement for Good Manufacturing Practice (GMP) compliance and is necessary to ensure the efficacy and safety of the final API .
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98.0% to ≥98.5% |
| Comparator Or Baseline | 95% (AKSci Y1141) |
| Quantified Difference | +3.0% to +3.5% |
| Conditions | HPLC area percent, pharmaceutical intermediate specifications |
Why This Matters
This purity differential directly impacts synthetic yield and final API purity, making ≥98% material non-negotiable for pharmaceutical production and procurement.
